![molecular formula C18H15F3N2OS B2809672 Phenyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851805-98-6](/img/structure/B2809672.png)
Phenyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a phenyl group, a trifluoromethyl group, a sulfanyl group, and an imidazole ring. The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals due to its ability to modulate the physical, chemical, and biological properties of molecules . The imidazole ring is a fundamental unit of many important biological molecules, including the amino acid histidine and the biogenic amine histamine .
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic features of the functional groups present in the molecule. The trifluoromethyl group is electron-withdrawing, which could influence the electronic distribution in the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For instance, the imidazole ring might participate in acid-base reactions, given its basic nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Herbicidal and Insecticidal Activities : A study reported the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, noting some compounds exhibit favorable herbicidal and insecticidal activities. This suggests potential agricultural applications for related compounds in pest management and crop protection (Wang et al., 2015).
Antimicrobial and Antimycobacterial Applications
Antimicrobial Activity : Research on a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones found that these compounds, including closely related structures, showed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Compounds with a methoxy group demonstrated particularly high activity (Kumar et al., 2012).
Antimycobacterial Activity : Another study on the antimycobacterial activity of novel 4-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol derivatives highlighted their effectiveness against isoniazid-resistant Mycobacterium tuberculosis. One specific compound showed good antimycobacterial activity, suggesting potential for treating tuberculosis (Ali & Yar, 2007).
Optical and Thermal Properties
- Physical and Optical Properties : A study on the synthesis and characterization of novel poly(amide-ether)s bearing imidazole pendants explored the physical and optical properties of these materials. The polymers formed were found to be soluble in various organic solvents, showed good thermal stability, and exhibited fluorescence emission, indicating potential applications in optoelectronics and materials science (Ghaemy et al., 2013).
Enhanced Photostability in Dyes
- Photostabilizing Dyes : Research on red-emitting monoazo disperse dyes incorporating phenyl(1H-benzoimidazol-5-yl) methanone showed induced fluorescence and enhanced photostability. These dyes exhibited red-shifted absorption maxima and high molar extinction coefficients, suitable for applications in dyeing polyester and nylon fabrics with improved light and sublimation fastness (Jadhav et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
phenyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2OS/c19-18(20,21)15-8-6-13(7-9-15)12-25-17-22-10-11-23(17)16(24)14-4-2-1-3-5-14/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJALCPNXVOLKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


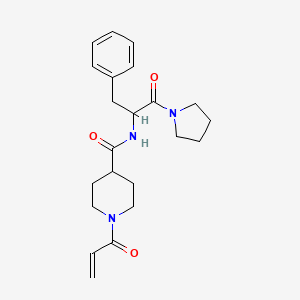
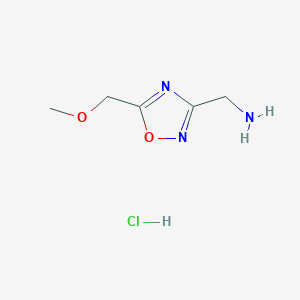
![4-[[(Z)-2-Cyano-3-(4-pyrrolidin-1-ylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2809593.png)
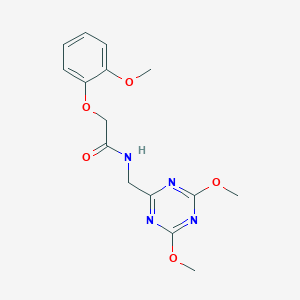
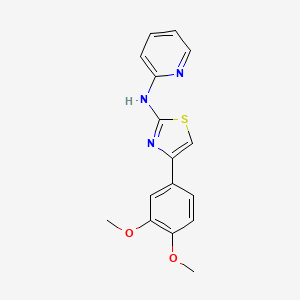
![2-Amino-6-benzyl-4-(4-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2809597.png)

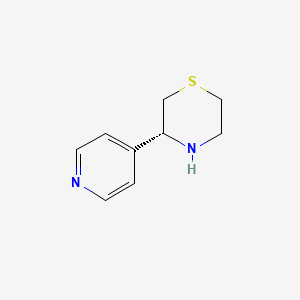
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2809601.png)
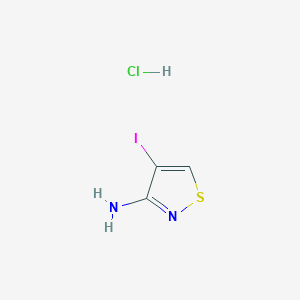
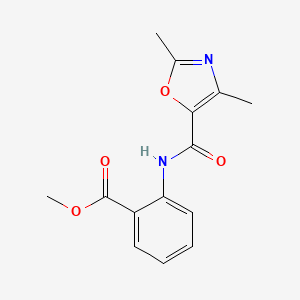
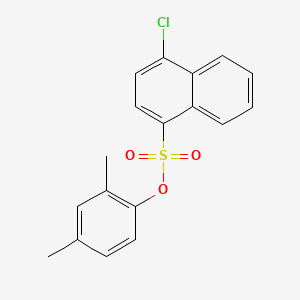
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2809612.png)